molecular formula C5H8BrNO B1600526 3-Bromopiperidin-4-one CAS No. 732953-40-1

3-Bromopiperidin-4-one

Cat. No. B1600526
CAS RN: 732953-40-1
M. Wt: 178.03 g/mol
InChI Key: PZRSRAUPUQOYQX-UHFFFAOYSA-N
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Description

3-Bromopiperidin-4-one is a chemical compound that belongs to the class of heterocyclic organic compounds. It is a white to off-white crystalline powder that has a molecular formula of C5H8BrNO. This compound has gained significant attention in scientific research due to its potential applications in various fields such as organic synthesis, medicinal chemistry, and material science.

Scientific Research Applications

  • Enantioselective Synthesis in Pharmaceuticals : The compound plays a significant role in the enantioselective synthesis of piperidines, which are significant in pharmaceutical applications. This process has been notably applied in the synthesis of the dopaminergic drug Preclamol (Zhou et al., 2013).

  • Cancer Research : In cancer research, a bromophenol derivative containing 3-Bromopiperidin-4-one showed potential as an anticancer agent against human lung cancer cell lines. This derivative was observed to induce cell cycle arrest and apoptosis in these cancer cells (Guo et al., 2018).

  • Material Science and Photovoltaics : In the field of materials science, 4-bromoanisole, a related compound, is used as a processing additive to control the phase separation and phase purity in organic photovoltaic devices (Liu et al., 2012).

  • Antitumor Properties : 3-Bromopyruvate, a derivative of 3-Bromopiperidin-4-one, has demonstrated antitumor properties. It is known to inhibit multiple target molecules crucial for the survival of neoplastic cells, making it a potential candidate for treating tumors of thymic origin (Yadav et al., 2017).

  • Biochemistry and Enzyme Inhibition : It's used in biochemistry, particularly in studying enzyme inhibition. For instance, (3R,4S)-3-Benzyl-4-bromomethyloxetan-2-one acts as a fast-acting alternate substrate inhibitor of α-chymotrypsin, a type of enzyme (Kim & Ryoo, 1995).

  • Antibacterial Agents : 3-Bromopiperidin-4-one derivatives have been evaluated for antibacterial properties. Certain derivatives have shown to be effective inhibitors against specific bacterial strains (Aziz‐ur‐Rehman et al., 2017).

properties

IUPAC Name

3-bromopiperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8BrNO/c6-4-3-7-2-1-5(4)8/h4,7H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZRSRAUPUQOYQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70445803
Record name 3-bromopiperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70445803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromopiperidin-4-one

CAS RN

732953-40-1
Record name 3-bromopiperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70445803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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